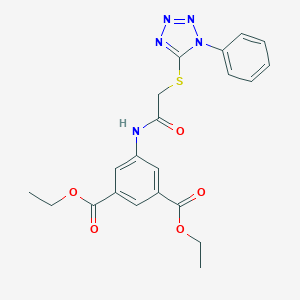

diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate

Description

Properties

IUPAC Name |

diethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O5S/c1-3-30-19(28)14-10-15(20(29)31-4-2)12-16(11-14)22-18(27)13-32-21-23-24-25-26(21)17-8-6-5-7-9-17/h5-12H,3-4,13H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUGPLDTUNPAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Aminoisophthalic Acid Diethyl Ester

Procedure :

-

Esterification : 5-Aminoisophthalic acid (1.0 equiv) is refluxed with excess ethanol (10 equiv) and concentrated sulfuric acid (0.1 equiv) at 80°C for 12 hours.

-

Workup : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Preparation of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic Acid

Method A: Thiol-Alkylation

-

Tetrazole-thiol generation : 1-Phenyl-1H-tetrazole-5-thiol (1.0 equiv) is deprotonated with NaH (1.2 equiv) in dry THF at 0°C.

-

Alkylation : Chloroacetic acid (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 6 hours.

-

Acidification : The mixture is acidified with HCl (1M) to precipitate the product.

Yield : 70–75%.

Characterization :

Method B: Oxidative Coupling

Coupling of Intermediates via Amide Bond Formation

Procedure :

-

Activation : 2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.

-

Coupling : 5-Aminoisophthalic acid diethyl ester (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

-

Purification : Crude product is purified via flash chromatography (DCM:MeOH, 20:1).

Yield : 60–65%.

Characterization :

Optimization Strategies and Critical Parameters

Solvent and Catalyst Selection

Temperature and Reaction Time

-

Esterification : Prolonged reflux (>12 hours) ensures complete conversion but risks decarboxylation.

-

Alkylation : Reactions at 0°C reduce side products from tetrazole ring degradation.

Analytical Validation and Quality Control

Purity Assessment

Spectroscopic Consistency

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Thiol-Alkylation | 70–75 | 95 | Short reaction time (6 hours) |

| Oxidative Coupling | 65–70 | 93 | Avoids toxic Hg catalysts |

| EDCl/HOBt Coupling | 60–65 | 98 | High regioselectivity |

Challenges and Mitigation Strategies

-

Tetrazole Stability : Degradation under acidic conditions is minimized by maintaining pH >7 during coupling.

-

Sulfur Oxidation : Use of inert atmosphere (N₂/Ar) prevents disulfide formation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Amides, ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds related to diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate exhibit potential anticancer properties. Research has shown that tetrazole derivatives can inhibit specific cancer cell lines, suggesting that the incorporation of the tetrazole moiety enhances biological activity against tumors . For instance, a study on related compounds demonstrated significant cytotoxic effects against various human cancer cell lines, indicating a promising avenue for developing new anticancer agents .

1.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit bacterial enzymes, particularly those involved in resistance mechanisms. The tetrazole thioether structure is believed to play a crucial role in binding affinity and specificity towards target enzymes, making it a candidate for further development as an antibacterial agent . The synthesis of related pyrazole-based inhibitors showcases the versatility of this scaffold in medicinal chemistry, paving the way for novel therapeutic strategies against resistant bacterial strains .

Material Science Applications

2.1 Polymer Chemistry

this compound can be utilized as a building block for synthesizing functional polymers. Its unique chemical structure allows for the incorporation into polymer matrices, which can impart specific properties such as enhanced thermal stability and mechanical strength. The presence of the tetrazole group may also introduce interesting electronic properties, making these materials suitable for applications in organic electronics and photonics.

2.2 Coatings and Adhesives

The compound's chemical properties suggest potential applications in coatings and adhesives, where its stability and adhesion characteristics could be advantageous. Research into similar compounds has shown that incorporating such thioether functionalities can enhance the performance of coatings by improving adhesion to substrates and resistance to environmental factors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The initial steps often include the formation of thioether intermediates followed by acylation reactions to build the final structure . Characterization techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds.

Case Studies

Mechanism of Action

The mechanism of action of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves its interaction with specific molecular targets. The tetrazole ring and phenyl group allow it to bind to enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole/Thiazole Moieties

Compounds such as N-Cyclopentyl-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12c) and N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) () share the thioacetamido linker but replace the tetrazole with benzoxazole. Key differences include:

- Bioactivity : Compounds 12c–12h exhibit cytotoxicity against HepG2 cells (IC₅₀ values ranging 8–25 μM) by upregulating pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 . The tetrazole-containing target compound may lack direct cytotoxicity data but could share apoptotic pathways due to structural similarities.

- Substituent Effects : Chloro (12e) and methoxy (12g) substituents on benzoxazole enhance cytotoxicity compared to methyl groups (12f), suggesting electron-withdrawing groups improve activity . The phenyltetrazole group in the target compound may similarly influence electronic properties.

Table 1: Cytotoxicity and Structural Features of Benzoxazole Analogues

| Compound | Substituent | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|---|

| 12e | 5-Cl-benzoxazole | 8.2 | Chlorine enhances polarity |

| 12g | 3-methoxyphenyl | 12.4 | Methoxy improves solubility |

| Target Compound | 1-phenyltetrazole | N/A | Tetrazole enhances stability |

Tetrazole-Based Analogues

5-(2-(3,4-Methylenedioxyphenyl)ethylsulfonyl)-1-phenyltetrazole (8a) () shares the 1-phenyltetrazole core but includes a sulfonyl linker and methylenedioxyphenyl group. Key distinctions:

- Synthesis: Compound 8a is synthesized via Mitsunobu reaction (DIAD, triphenylphosphine), yielding a sulfonyl product . The target compound’s thioether linkage may require milder conditions, avoiding oxidation.

- Functionality : The sulfonyl group in 8a increases hydrophilicity, whereas the thioether in the target compound may enhance membrane permeability.

Triazole/Thiazole Hybrids

Compounds 4 and 5 () feature thiazole and triazole rings with fluorophenyl substituents. Structural comparisons include:

- Planarity : Both 4 and 5 exhibit near-planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane . The target compound’s isophthalate ester may introduce steric hindrance, reducing planarity.

- Crystallography : Isostructural crystallization (triclinic, P̄1 symmetry) in 4 and 5 suggests predictable packing behavior, whereas the target compound’s ester groups may favor different crystal motifs .

Thiazolylmethyl Carbamates ()

Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-3-hydroxy-5-[(S)-2-(3-[[2-(2-hydroxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (g) () incorporate thiazole and carbamate groups. Differences from the target compound:

- Biological Targets : These compounds are designed as protease inhibitors (e.g., HIV-1 protease), leveraging thiazole’s hydrogen-bonding capacity . The target compound’s tetrazole may instead interact with metal ions or nucleic acids.

- Solubility : The hydroxypropan-2-yl group in compound g enhances aqueous solubility, whereas the target compound’s diethyl ester may reduce it .

Key Research Findings and Gaps

- Activity Gaps : While benzoxazole analogues () show apoptosis modulation, the target compound’s tetrazole-thioacetamido hybrid lacks direct evidence for similar mechanisms.

- Synthetic Optimization: The Mitsunobu reaction () and crystallization strategies () offer pathways to improve the target compound’s yield and purity.

- Structural Insights : Planarity and substituent electronic effects (e.g., chloro, methoxy) are critical for bioactivity, suggesting the target compound’s phenyltetrazole could be optimized with similar substitutions .

Biological Activity

Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

The synthesis of this compound involves several steps, typically including the formation of the tetrazole ring and subsequent coupling reactions to attach various functional groups. The general structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives, including those similar to this compound. For instance, some tetrazole derivatives exhibit significant inhibitory activity against various cancer cell lines, suggesting that modifications to the tetrazole moiety can enhance biological efficacy. A study reported that certain derivatives showed IC50 values in the micromolar range against breast cancer cells, indicating promising antitumor properties .

Protein Tyrosine Phosphatase Inhibition

Research on related compounds has demonstrated that tetrazole derivatives can act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. One such derivative exhibited an IC50 value of 4.48 µM, showcasing its potential as a lead molecule for developing PTP1B inhibitors . This suggests that this compound may also possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl and acetamido groups have been shown to significantly affect potency and selectivity against specific biological targets. For example, substituents on the phenyl ring can enhance binding affinity while altering pharmacokinetic properties .

Data Summary

Q & A

Basic: What are the standard synthetic routes for diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling the tetrazole-thioacetamide moiety to the diethyl isophthalate core. A common approach is to:

- Step 1: Prepare the tetrazole-thioacetamide intermediate via nucleophilic substitution between 1-phenyl-1H-tetrazole-5-thiol and chloroacetamide derivatives under basic conditions (e.g., NaHCO₃ in DMF) .

- Step 2: Couple this intermediate to diethyl 5-aminoisophthalate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Optimization Tips: - Use reflux conditions in acetic acid with sodium acetate to enhance reaction efficiency .

- Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to minimize side products .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- 1H NMR: To confirm the presence of ethyl ester protons (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.5 ppm), and acetamido NH (δ 10–12 ppm). Multiplicity and integration ratios validate substituent positions .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and 650–750 cm⁻¹ (C-S) confirm functional groups .

- Mass Spectrometry (HRMS): To verify molecular ion peaks and rule out impurities .

Advanced: How can researchers address contradictions in spectral data when characterizing this compound?

Contradictions (e.g., unexpected splitting in NMR or missing MS fragments) may arise from:

- Tautomerism in tetrazole rings: Use variable-temperature NMR to observe dynamic equilibria .

- Residual solvents or moisture: Re-purify via recrystallization (DMF/acetic acid) and re-analyze under anhydrous conditions .

- Isomeric byproducts: Employ HPLC with a C18 column (acetonitrile/water gradient) to separate isomers .

Advanced: What strategies are effective in improving the low yield of the coupling reaction between the tetrazole-thio component and the isophthalate core?

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Activating Agents: Replace EDC with DCC/DMAP to enhance coupling efficiency .

- Solvent Optimization: Switch to DMF or THF to improve solubility of aromatic intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .

Advanced: How can the compound's stability under physiological conditions be evaluated for drug development?

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC and compare retention times to standards .

- Thermal Stability: Use TGA/DSC to assess decomposition temperatures (>200°C indicates robustness) .

- Light Sensitivity: Expose to UV light (254 nm) and track photodegradation products with LC-MS .

Basic: What in vitro assays are recommended for initial pharmacological screening?

- Cytotoxicity: MTT assay on HepG2 or HEK293 cells (IC₅₀ values <50 µM suggest therapeutic potential) .

- Apoptosis Markers: Quantify BAX/Bcl-2 ratios via western blotting to assess pro-apoptotic activity .

- Enzyme Inhibition: Test against COX-2 or MMP-9 using fluorogenic substrates .

Advanced: What computational methods can predict the compound's interaction with biological targets?

- Molecular Docking: Use AutoDock Vina to model binding poses with target proteins (e.g., tetrazole-thio group interacting with catalytic cysteine residues) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance affinity) .

Advanced: How can researchers resolve discrepancies between theoretical and experimental logP values?

Discrepancies may arise from intramolecular H-bonding or ionization. Strategies include:

- Experimental Validation: Use shake-flask method (octanol/water) at multiple pH levels .

- Computational Adjustments: Apply correction factors in software like MarvinSuite to account for tautomeric states .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

- Recrystallization: Use DMF/acetic acid (1:1) to remove polar byproducts .

- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) for non-polar impurities .

- Size-Exclusion Chromatography: Separate oligomers or aggregates in DMSO .

Advanced: How does the tetrazole ring influence the compound's pharmacokinetic properties?

- Metabolic Stability: Tetrazole rings resist cytochrome P450 oxidation, prolonging half-life .

- Membrane Permeability: The polar tetrazole-thio group may reduce logP, requiring prodrug strategies (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.